Dansylethylenediamine

Description

Contextual Significance and Research Trajectory

Dansyl ethylenediamine (B42938) serves as a critical tool in a multitude of research applications due to its lipophilic nature and its capacity to couple with carboxylic acids of proteins and other water-soluble polymers. chemicalbook.com The primary aliphatic amine group of dansyl ethylenediamine allows for its reversible coupling to aldehydes and ketones, forming a Schiff base. chemicalbook.com This linkage can be stabilized through reduction, creating a stable amine derivative. chemicalbook.com This reactivity makes it a valuable reagent for labeling and detecting a wide array of biomolecules.

The research trajectory of Dansyl ethylenediamine has seen its application in the development of sophisticated analytical methods. For instance, it has been instrumental in the synthesis of protein-imprinted polymers, which are capable of specifically recognizing and binding to target proteins, leading to a detectable change in fluorescence. medchemexpress.comchemsrc.comresearchgate.net This technology holds promise for the development of highly selective biosensors. researchgate.net Furthermore, Dansyl ethylenediamine has been employed in the study of enzyme kinetics, as demonstrated by its use as an irreversible inhibitor of human renal dipeptidase. chemicalbook.com

Historical Perspective of Dansyl Fluorophores in Scientific Inquiry

The story of Dansyl ethylenediamine is intrinsically linked to the broader history of dansyl fluorophores. The dansyl group, chemically known as 5-(dimethylamino)naphthalene-1-sulfonyl, was introduced by Weber and has become a cornerstone in fluorescence spectroscopy. nih.gov Its popularity is attributed to its high fluorescence quantum yields and large Stokes shifts, which is the difference between the excitation and emission wavelengths. nih.gov

Historically, dansyl chloride, the precursor to many dansyl derivatives, gained prominence for its application in protein sequencing and amino acid analysis. nih.gov The reaction of dansyl chloride with the N-terminal amino acid of a protein, followed by hydrolysis, yields a highly fluorescent dansyl-amino acid that can be easily identified. nih.gov This method, known as the Dansyl method, was a significant advancement in protein chemistry. The development and application of various dansyl derivatives, including Dansyl ethylenediamine, have expanded the utility of this fluorophore to a wider range of biological and chemical investigations. researchgate.netuni-muenchen.de

Fundamental Contributions of Dansyl Ethylenediamine to Fluorescent Probe Chemistry

Dansyl ethylenediamine has made several fundamental contributions to the field of fluorescent probe chemistry. Its primary amine group provides a reactive handle for conjugation to a variety of molecules, making it a versatile building block for creating novel fluorescent probes. chemicalbook.com This has been particularly impactful in the development of sensors for detecting specific analytes.

One of the key contributions lies in its use for labeling nucleic acids. A method was developed to covalently attach a fluorophore to the 5'-phosphate of a nucleic acid by first reacting it with ethylenediamine and then with dansyl chloride. nih.gov This postlabeling technique allows for the highly sensitive detection of nucleotides and has been applied to assay DNA damage. nih.gov The fluorescence detection limit for these dansylated mononucleotides is in the sub-picomole range, showcasing the power of this approach. nih.gov

Moreover, the fluorescence of the dansyl moiety is often sensitive to the local environment, such as polarity and pH. researchgate.netresearchgate.net This property has been exploited to create probes that can report on changes in their immediate surroundings. For example, the fluorescence emission of a dansyl-appended platinum(IV) complex was found to be significantly quenched compared to its platinum(II) analogue. mit.edu This difference in emission was utilized to monitor the reduction of the platinum complex, demonstrating the potential for developing redox-sensitive probes. mit.edu

The compound's utility extends to the creation of molecularly imprinted polymers for specific protein detection. researchgate.net By incorporating a dansyl ethylenediamine-conjugated monomer in the polymerization process around a template protein, a polymer with binding cavities specific to that protein can be created. researchgate.net The binding of the target protein to these cavities results in a change in the fluorescence signal, enabling selective detection. researchgate.net

Interactive Data Tables

Below are interactive tables summarizing key properties and research findings related to Dansyl Ethylenediamine.

Table 1: Physicochemical Properties of Dansyl Ethylenediamine

| Property | Value | Source |

| CAS Number | 35060-08-3 | chemicalbook.comsigmaaldrich.com |

| Molecular Formula | C14H19N3O2S | chemicalbook.com |

| Molecular Weight | 293.38 g/mol | chemicalbook.comsigmaaldrich.com |

| Melting Point | 145-146°C | chemicalbook.com |

| Appearance | Yellow to orange powder | chemicalbook.com |

| Solubility | Soluble in methanol | chemicalbook.comsigmaaldrich.com |

Table 2: Spectroscopic Properties of Dansyl Ethylenediamine

| Parameter | Wavelength (nm) | Solvent | Source |

| Excitation Maximum (λex) | 335 | Methanol | chemicalbook.com |

| Emission Maximum (λem) | 525 | Methanol | chemicalbook.com |

| Excitation Maximum (λex) | 360 | Methanol | sigmaaldrich.com |

| Emission Maximum (λem) | 530 ± 10 | Methanol | sigmaaldrich.com |

Table 3: Applications of Dansyl Ethylenediamine in Research

| Application | Description | Key Findings | Source |

| Fluorescent Labeling | Covalent attachment to biomolecules for detection. | Used to label proteins, amino acids, and nucleic acids. chemicalbook.comnih.govnih.gov | chemicalbook.comnih.govnih.gov |

| Biosensor Development | Synthesis of molecularly imprinted polymers for specific protein detection. | Created polymers that show a fluorescent response upon binding to the target protein. medchemexpress.comchemsrc.comresearchgate.net | medchemexpress.comchemsrc.comresearchgate.net |

| Enzyme Inhibition Studies | Used as an inhibitor to study enzyme mechanisms. | Shown to be an irreversible inhibitor of human renal dipeptidase. chemicalbook.com | chemicalbook.com |

| DNA Damage Assay | Postlabeling of DNA mononucleotides for sensitive detection. | Enabled detection of nucleotides at the sub-picomole level. nih.gov | nih.gov |

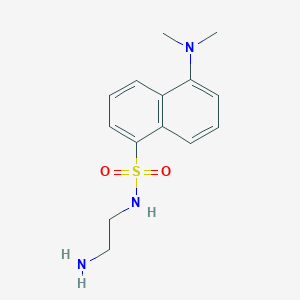

Structure

3D Structure

Properties

IUPAC Name |

N-(2-aminoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2S/c1-17(2)13-7-3-6-12-11(13)5-4-8-14(12)20(18,19)16-10-9-15/h3-8,16H,9-10,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSJXLKVNKAXFSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70188566 | |

| Record name | Dansylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35060-08-3 | |

| Record name | Dansylethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035060083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dansylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Dansylethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies and Chemical Modifications of Dansyl Ethylenediamine

Established Synthetic Pathways for Dansyl Ethylenediamine (B42938) Production

The primary method for producing dansyl ethylenediamine is a direct reaction between dansyl chloride and an excess of ethylenediamine. This approach is a straightforward and commonly employed nucleophilic substitution reaction.

The synthesis of dansyl ethylenediamine is predicated on the high reactivity of the sulfonyl chloride group in dansyl chloride toward primary amines. The reaction mechanism involves the nucleophilic attack of one of the amino groups of ethylenediamine on the electron-deficient sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride ion and the formation of a stable sulfonamide bond.

To favor the production of the mono-substituted product (dansyl ethylenediamine) and minimize the formation of the di-dansylated byproduct, an excess of ethylenediamine is typically used in the reaction. This stoichiometric imbalance ensures that a dansyl chloride molecule is more likely to encounter an unreacted ethylenediamine molecule than a mono-dansylated one.

The efficiency and yield of dansyl ethylenediamine synthesis can be controlled by optimizing several reaction parameters. Key conditions include the choice of solvent, reaction temperature, and purification strategy. For instance, a common procedure involves the dropwise addition of dansyl chloride dissolved in an organic solvent like methylene (B1212753) chloride to a solution of excess ethylenediamine at a reduced temperature (e.g., 0 °C) to control the reaction's exothermicity. The mixture is then typically stirred overnight, allowing the reaction to proceed to completion at room temperature.

Post-reaction workup often involves an aqueous wash, for example, with a sodium carbonate solution, to neutralize any hydrochloride formed and to remove the excess ethylenediamine. The final product is then extracted into an organic solvent and purified, often via silica (B1680970) gel chromatography. Reported yields for analogous reactions can be significant, with some procedures achieving yields of 58% or higher for similar dansyl-amine products. nih.gov

Table 1: Synthetic Parameters for Dansyl Ethylenediamine This table is a representative summary based on typical laboratory procedures for sulfonamide synthesis.

| Parameter | Condition | Purpose/Rationale |

|---|---|---|

| Reactants | Dansyl Chloride, Ethylenediamine (excess) | Excess ethylenediamine favors mono-substitution. |

| Solvent | Methylene Chloride (CH₂Cl₂) | A common, relatively non-reactive solvent for this type of reaction. |

| Temperature | 0 °C to Room Temperature | Initial cooling helps manage the exothermic reaction; stirring at room temperature allows it to complete. |

| Reaction Time | ~12-24 hours (overnight) | Ensures a high degree of conversion of the limiting reagent (dansyl chloride). |

| Workup | Aqueous Sodium Carbonate (Na₂CO₃) wash | Neutralizes HCl byproduct and helps remove excess ethylenediamine. |

| Purification | Silica Gel Chromatography | Separates the desired product from unreacted starting materials and byproducts. |

Iii. Photophysical Principles and Spectroscopic Characterization of Dansyl Ethylenediamine

Electronic Absorption and Emission Characteristics

The electronic absorption and emission of dansyl ethylenediamine (B42938) are governed by transitions between electronic states, primarily involving π → π* and n → π* transitions associated with the naphthalene (B1677914) core and the amino group. researchgate.netnih.gov These probes typically display strong absorption in the near-UV region and emit intense fluorescence in the visible spectrum, a feature that contributes to their widespread use. uc.ptresearchgate.net

The excitation maximum of the dansyl chromophore is largely independent of the solvent environment, typically occurring around 335-350 nm. aatbio.comwikipedia.org For instance, studies have utilized excitation wavelengths of 334 nm, 335 nm, and 340 nm. aatbio.comresearchgate.netresearchgate.net

In contrast, the emission maximum is highly dependent on the surrounding medium, a phenomenon known as solvatochromism. wikipedia.org The emission peak for dansyl ethylenediamine and its derivatives can shift significantly, generally ranging from approximately 490 nm in non-polar environments to 550 nm or higher in polar solvents. wikipedia.orgrsc.org One report specifies a characteristic emission peak at 518 nm, though this value is context-dependent. aatbio.com The broad, wide emission band is a typical feature of the dansyl group. researchgate.net

Table 1: Representative Excitation and Emission Wavelengths for Dansyl Chromophores

| Property | Wavelength Range (nm) | Notes | Source(s) |

| Excitation Maximum (λex) | ~335 - 350 | Largely independent of solvent polarity. | aatbio.comwikipedia.org |

| Emission Maximum (λem) | ~490 - 550 | Highly dependent on solvent polarity. | wikipedia.orgrsc.org |

Dansyl derivatives are known for their high fluorescence quantum yields (Φ), which contribute to their utility as bright fluorescent labels. uc.ptnih.govresearchgate.net However, the quantum yield can be significantly influenced by the molecule's immediate environment and chemical structure. For example, when dansyl ethylenediamine is incorporated into a platinum(II) complex, [Pt(edDs)Cl₂], it exhibits a fluorescence quantum yield of 27% in dimethylformamide (DMF). mit.edunih.govdaneshyari.com This value drops dramatically to 1.6% upon oxidation of the complex to its platinum(IV) analogue, indicating that the platinum(IV) center is more effective at quenching the fluorescence. mit.edunih.govdaneshyari.com This quenching is attributed to low-lying singlet excited states of the platinum complex that provide non-radiative decay pathways. mit.edunih.gov The quantum yield of dansyl derivatives is also sensitive to the viscosity of the medium, with an increase in microviscosity potentially leading to a decrease in the non-radiative decay rate and a consequent increase in the fluorescence quantum yield. researchgate.net

The fluorescence lifetime (τ) is another critical parameter characterizing the excited state. For a platinum(II) complex featuring a dansyl-based ligand, a fluorescence lifetime of 15.7 ns was recorded. rsc.org Like the quantum yield, the lifetime is sensitive to environmental factors and quenching processes.

Table 2: Photophysical Data for a Dansyl Ethylenediamine-Containing Platinum(II) Complex

| Parameter | Value | Solvent | Source(s) |

| Quantum Yield (Φ) | 0.27 (27%) | DMF | mit.edunih.govdaneshyari.com |

| Fluorescence Lifetime (τ) | 15.7 ns | Dichloromethane | rsc.org |

Solvatochromism and Environmental Sensitivity

The most prominent feature of dansyl ethylenediamine's photophysical profile is its pronounced solvatochromism, where the color (wavelength) of its fluorescence is highly sensitive to the polarity of its environment. uc.ptresearchgate.netevidentscientific.com This sensitivity arises from changes in the dipole moment of the fluorophore upon excitation to the first singlet excited state (S₁). nih.gov

The emission spectrum of dansyl ethylenediamine undergoes a significant bathochromic (red) shift as the polarity of the solvent increases. nih.govacs.org In non-polar solvents, the emission is typically in the blue-green region of the spectrum, while in highly polar solvents like water, it shifts to the green-yellow region. rsc.orgru.nl For example, the emission of a dansyl derivative was observed to shift from 490 nm to 530 nm as solvent polarity increased. rsc.org This red shift occurs because the excited state of the dansyl chromophore has a larger dipole moment than its ground state. nih.govresearchgate.net A polar solvent can stabilize the more polar excited state to a greater extent than the ground state, which reduces the energy gap for fluorescence and results in emission at a longer wavelength. researchgate.netevidentscientific.com

The mechanism underlying the solvatochromic shift is explained by dielectric relaxation of the solvent molecules surrounding the excited fluorophore. researchgate.net When the dansyl molecule absorbs a photon and transitions to the excited state, its dipole moment increases. nih.gov This change is instantaneous according to the Franck-Condon principle. Subsequently, during the lifetime of the excited state (on the nanosecond scale), the surrounding polar solvent molecules reorient themselves to align with the new, larger dipole moment of the excited fluorophore. researchgate.netevidentscientific.com This reorientation process, a form of dielectric relaxation, lowers the energy of the excited state. researchgate.netwikipedia.org The extent of this energy reduction, and thus the magnitude of the red shift, depends on the ability of the solvent molecules to reorient, which is related to the solvent's polarity and viscosity.

The Stokes shift is the difference in energy (or wavelength) between the maxima of the absorption and emission spectra. edinst.com For dansyl ethylenediamine and its derivatives, the Stokes shift is exceptionally large and highly dependent on solvent polarity. wikipedia.orgresearchgate.net This large shift is a direct consequence of the significant reorganization of the solvent shell around the fluorophore following excitation. nih.govresearchgate.net As solvent polarity increases, the stabilization of the excited state becomes more pronounced, leading to a larger Stokes shift. researchgate.netnih.gov

The relationship between the Stokes shift (Δν) and solvent polarity can be quantitatively described by the Lippert-Mataga equation. worktribe.comrsc.orgnih.gov This model relates the Stokes shift to the dielectric constant (ε) and refractive index (n) of the solvent, as well as the change in the dipole moment (Δμ) of the fluorophore between the ground (μg) and excited (μe) states. The Lippert-Mataga plot, which graphs the Stokes shift against a solvent polarity function (Δf), is often linear, and the slope of this line can be used to estimate the change in the fluorophore's dipole moment upon excitation. researchgate.networktribe.comrsc.org Experimental studies on dansyl derivatives have confirmed a linear correlation between the Stokes shift and solvent parameters, underscoring the significant intramolecular charge transfer character of the excited state. researchgate.netrsc.org

Fluorescence Quenching Mechanisms and Applications

Fluorescence quenching, the decrease in fluorescence intensity, can occur through various mechanisms. For dansyl ethylenediamine, these processes are pivotal for its application as a sensor.

Photoinduced electron transfer (PET) is a primary mechanism for fluorescence quenching in many "turn-on" fluorescent sensors. mit.edu In essence, these sensors are composed of an electron donor and an electron acceptor. Upon photoexcitation, an electron can be transferred from the donor's highest occupied molecular orbital (HOMO) to the acceptor's HOMO, a process that competes with fluorescence and thus quenches it. mit.edu

In the context of dansyl ethylenediamine-based sensors, the dansyl group often acts as the fluorophore (acceptor), while a linked receptor unit functions as the electron donor. researchgate.net The fluorescence is initially "off." However, when the sensor binds to a target analyte, the electronic properties of the donor are altered, making the PET process energetically unfavorable. This change "turns on" the fluorescence. mit.edu Computational studies, such as those using time-dependent density functional theory (TDDFT), have been instrumental in elucidating the PET mechanism in these systems by characterizing the energy levels of the excited states. mit.eduresearchgate.net For instance, in the zinc sensor Zinpyr-1, which incorporates a dansyl-like fluorophore, calculations have shown that the binding of Zn²⁺ alters the energy level ordering of the excited states, thereby inhibiting PET and activating fluorescence. researchgate.net

The efficiency of PET quenching is sensitive to the electronic structure of both the donor and acceptor components, which can be fine-tuned by modifying their chemical structures. mit.edu This principle allows for the rational design of dansyl ethylenediamine derivatives as selective fluorescent probes for various analytes.

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process that occurs between a donor fluorophore in an excited state and a nearby acceptor chromophore. evidentscientific.com This phenomenon is highly dependent on the distance between the donor and acceptor, typically effective within a 1-10 nanometer range, making it a "spectroscopic ruler" for measuring molecular-scale distances. evidentscientific.comlibretexts.orgedinst.com The efficiency of FRET is proportional to the inverse sixth power of the distance separating the donor and acceptor. evidentscientific.com

For FRET to occur, there must be a spectral overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor. edinst.com The orientation of the transition dipoles of the donor and acceptor also influences the efficiency of energy transfer. libretexts.org

Dansyl ethylenediamine can serve as a donor or acceptor in FRET-based systems. For instance, a chemosensor for Fe(III) was developed using a dansyl moiety as the energy donor and a rhodamine moiety as the energy acceptor. researchgate.net In the absence of Fe(III), the rhodamine part is in a non-absorbing form, and the dansyl fluorescence is observed. Upon binding Fe(III), the rhodamine part undergoes a structural change, leading to a new absorption band that overlaps with the dansyl's emission. This overlap facilitates FRET from the excited dansyl to the rhodamine, quenching the dansyl's fluorescence and causing the rhodamine to fluoresce. researchgate.net

Another example involves studying the interaction between streptavidin and biotin (B1667282) derivatives. N-biotinyl-N'-dansyl-ethylenediamine (BDEDA) was used as an acceptor with the intrinsic tryptophan residues of streptavidin acting as the donor. acs.org The binding of BDEDA to streptavidin resulted in the quenching of tryptophan fluorescence and the appearance of the characteristic dansyl fluorescence, demonstrating FRET. acs.org

Table 1: Key Parameters in FRET

| Parameter | Description |

| Donor | The fluorophore that initially absorbs the energy. |

| Acceptor | The chromophore that receives the energy from the donor. |

| Förster Distance (R₀) | The distance at which FRET efficiency is 50%. acs.org |

| Spectral Overlap | The degree of overlap between the donor's emission spectrum and the acceptor's absorption spectrum. |

| Orientation Factor (κ²) | A factor that accounts for the relative orientation in space of the transition dipoles of the donor and acceptor. libretexts.org |

The fluorescence of dansyl ethylenediamine can be significantly influenced by the presence of heavy atoms and metal ions. The "heavy atom effect" generally leads to fluorescence quenching because the heavy atom enhances spin-orbit coupling, which facilitates intersystem crossing from the singlet excited state to the triplet state, a non-radiative pathway.

In a study involving platinum complexes, a Pt(II) complex with a dansyl ethylenediamine ligand exhibited a quantum yield of 27% in DMF. mit.edunih.gov However, its Pt(IV) analogue showed a significantly lower quantum yield of 1.6%. mit.edunih.gov This pronounced quenching in the Pt(IV) complex is attributed to the heavier platinum center being more effective at quenching the dansyl fluorescence. mit.edunih.gov The spatial separation between the dansyl fluorophore and the metal center is a critical factor in the extent of quenching. mit.edu

Various metal ions can interact with dansyl derivatives, leading to either fluorescence quenching or enhancement. For example, the fluorescence of various dansyl-peptides is quenched by Ni(II) and Cu(II), but not by Mg(II), Mn(II), or Zn(II). nih.gov This quenching is a result of complex formation between the fluorophore and the metal ions. nih.gov In another case, a polylysin dendrimer with 24 dansyl units showed strong fluorescence quenching upon the addition of Co²⁺ or Ni²⁺. rsc.org This quenching was attributed to a static mechanism involving the coordination of the metal ions within the dendrimer's interior. rsc.org

The selectivity of dansyl-based sensors for specific metal ions is a key aspect of their design. For instance, a dansyl-rhodamine chemosensor demonstrated high selectivity for Fe(III) over other metal ions. researchgate.net

The fluorescence of dansyl ethylenediamine is highly sensitive to the pH of its environment. researchgate.net This sensitivity arises from the protonation and deprotonation of the dimethylamino group and the sulfonamide group of the dansyl moiety.

Generally, at neutral to alkaline pH (e.g., pH 4-10), dansyl derivatives exhibit their characteristic strong fluorescence. nih.gov However, under acidic conditions (e.g., pH 1-4), the dimethylamino group becomes protonated. This protonation often leads to a significant decrease or complete quenching of the fluorescence. nih.gov Conversely, at very high pH (e.g., pH 11-13), the sulfonamide group can be deprotonated, which can cause a blue-shift in the emission spectrum. nih.gov

This pH-dependent fluorescence makes dansyl ethylenediamine and its derivatives valuable as fluorescent pH probes. For example, a probe based on diphenylalanine-modified dansyl was shown to be sensitive to pH changes over a wide range from 1 to 13. nih.gov The emission color changed from very weak at low pH to yellow in the mid-range and green at high pH. nih.gov This property is particularly useful for monitoring pH variations in biological and chemical systems.

Computational Photophysics and Excited State Dynamics

Computational methods are powerful tools for understanding the photophysical properties of molecules like dansyl ethylenediamine. They provide insights into the electronic structure and dynamics of the excited states that are often difficult to obtain through experiments alone.

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used to calculate the properties of molecules in their ground and excited states. researchgate.net One important property that can be calculated is the dipole moment. The dipole moment of a molecule is a measure of the separation of positive and negative charges. A significant change in the dipole moment upon photoexcitation is often indicative of a charge-transfer character in the excited state. researchgate.net

For dansyl derivatives, DFT calculations have shown that the excited state dipole moment is generally larger than the ground state dipole moment. researchgate.net This increase signifies a more polar excited state, which is consistent with an intramolecular charge transfer (ICT) from the electron-donating dimethylamino group to the electron-accepting naphthalene sulfonyl group upon excitation. researchgate.net

The accuracy of DFT calculations for dipole moments depends on the choice of the functional. arxiv.org Studies have benchmarked various functionals against high-level coupled-cluster calculations, showing that double hybrid and many hybrid functionals perform well. arxiv.orggithub.io TD-DFT calculations have also been used to rationalize the fluorescence quenching observed in dansyl-containing platinum complexes by identifying low-lying excited states that provide non-radiative decay pathways. mit.edunih.gov

Time-Dependent Density Functional Theory (TDDFT) for Excited States

Time-Dependent Density Functional Theory (TDDFT) is a powerful computational method used to investigate the electronic excited states of molecules. rsc.orguci.edursc.org It is an extension of Density Functional Theory (DFT), which is primarily a ground-state theory. uci.edu TDDFT is widely employed in quantum chemistry for its favorable balance of computational cost and accuracy, making it possible to study the excited states of large chemical systems. rsc.orguci.educhemrxiv.org The method is particularly useful for calculating vertical excitation energies, which correspond to the absorption maxima in electronic spectra, and for understanding the nature of electronic transitions. rsc.orgrsc.org

In the context of dansyl ethylenediamine and its derivatives, TDDFT calculations provide critical insights into their photophysical behavior. For instance, TDDFT has been used to elucidate the fluorescence quenching mechanisms observed in platinum-dansyl conjugates. mit.edunih.govdaneshyari.com A study by Wilson and Lippard on a platinum(IV) complex containing a dansyl ethylenediamine ligand, [Pt(edDs)Cl₄] (where edDs is a derivative of ethylenediaminemonoacetic acid functionalized with dansyl ethylenediamine), utilized TDDFT to understand its significantly lower emission quantum yield compared to its platinum(II) analogue. mit.edunih.gov

The calculations revealed that the platinum(IV) complex possesses several low-lying singlet excited states that are energetically below the primary, optically accessible excited state of the dansyl fluorophore. mit.edunih.govdaneshyari.com These lower-energy excited states are not efficiently populated by light absorption but can be accessed from the initially populated state through internal conversion. As these states provide pathways for non-radiative decay, they effectively quench the fluorescence of the dansyl group. nih.gov This theoretical finding explains the experimental observation that the platinum(IV) center is more effective at quenching the dansyl-based fluorescence than the platinum(II) center. mit.edudaneshyari.com

The accuracy of TDDFT calculations can be influenced by the choice of the exchange-correlation functional and the use of approximations like the Tamm-Dancoff approximation (TDA), which can improve results for certain types of excited states, such as the ¹Lₐ states in polycyclic aromatic hydrocarbons. researchgate.net Therefore, careful validation and choice of computational parameters are essential for obtaining reliable predictions of excited state properties.

Analysis of Charge Redistribution upon Excitation

The photophysical properties of the dansyl fluorophore are largely governed by an intramolecular charge transfer (ICT) process upon excitation. uc.ptresearchgate.netresearchgate.net The dansyl group consists of a dimethylamino moiety, which acts as an electron donor, and a naphthalene sulfonyl group, which serves as an electron acceptor. researchgate.net Upon absorption of light, electron density shifts from the donor to the acceptor, creating an excited state with a significantly different charge distribution and a larger dipole moment compared to the ground state. researchgate.net This ICT character is responsible for the high sensitivity of the dansyl fluorophore's emission spectrum to the polarity of its environment. researchgate.net

Computational analyses, particularly using TDDFT, allow for a detailed examination of this charge redistribution by visualizing the molecular orbitals involved in the electronic transition. chemrxiv.orgmit.edu The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of primary interest. The electronic transition from the ground state to the first excited state is often dominated by the promotion of an electron from the HOMO to the LUMO.

In the case of the fluorescent platinum(II) complex, [Pt(edDs)Cl₂], TDDFT calculations showed that both the HOMO and the LUMO are π orbitals located on the dansyl group. mit.edu This indicates a π → π* transition that is localized on the fluorophore, leading to efficient fluorescence.

| Complex | HOMO Localization | LUMO Localization | Nature of Transition | Observed Fluorescence |

| [Pt(edDs)Cl₂] (Pt(II)) | Dansyl-based π orbital | Dansyl-based π orbital | π → π* (Localized on Dansyl) | Strong |

| [Pt(edDs)Cl₄] (Pt(IV)) | Dansyl-based π orbital | Platinum-based dσ* orbital | Ligand-to-Metal Charge Transfer (LMCT) | Quenched |

This table summarizes the computational findings on the localization of frontier molecular orbitals and the nature of the electronic transition for the platinum(II) and platinum(IV) complexes containing the dansyl ethylenediamine ligand, as determined by TDDFT calculations. mit.edu

Conversely, for the non-fluorescent platinum(IV) analogue, [Pt(edDs)Cl₄], the frontier molecular orbitals were found to be different. While the HOMO is still a dansyl-based π orbital, the LUMO is a platinum-based dσ* orbital. mit.edu Therefore, the excitation involves a transfer of charge from the dansyl ligand to the platinum center. This type of transition is known as a ligand-to-metal charge transfer (LMCT). The population of this LMCT state, along with other low-lying non-radiative states, provides an efficient pathway for the system to return to the ground state without emitting a photon, thus explaining the observed fluorescence quenching. mit.edunih.gov

This analysis of charge redistribution upon excitation is crucial for designing fluorescent probes and sensors. By strategically modifying the chemical structure, it is possible to control the nature of the excited state and modulate the fluorescence response based on specific interactions, such as metal ion binding. mit.eduuc.pt

Iv. Applications in Chemical and Biochemical Sensing

Development of Fluorescent Chemosensors

The development of fluorescent chemosensors based on dansyl ethylenediamine (B42938) has garnered significant attention due to their potential applications in environmental monitoring, biological imaging, and clinical diagnostics. The modular nature of the dansyl ethylenediamine structure allows for facile modification, enabling the tuning of photophysical properties and the introduction of specific recognition sites for target analytes. This has led to a plethora of sensors with tailored functionalities.

The ethylenediamine portion of dansyl ethylenediamine provides a bidentate ligand capable of coordinating with various metal ions. This interaction can significantly modulate the fluorescence properties of the dansyl group, forming the basis for metal ion sensing. Researchers have successfully developed dansyl ethylenediamine-based chemosensors for a range of metal ions by incorporating additional coordinating atoms to enhance selectivity and binding affinity.

Copper is an essential trace element but is toxic at elevated concentrations. Consequently, the development of sensitive and selective probes for copper(II) ions (Cu²⁺) is of great importance. Several chemosensors derived from dansyl ethylenediamine have been reported to exhibit a selective response to Cu²⁺. For instance, a "turn-on" fluorescent chemosensor was developed that displayed a chelation-enhanced fluorescence (CHEF) effect upon binding to Cu²⁺, with a detection limit of 5 x 10⁻⁷ M at a physiological pH of 7.2 nih.gov. The binding stoichiometry between the sensor and Cu²⁺ was determined to be 1:1. nih.gov In another study, a dansyl-based chemosensor demonstrated high selectivity for Cu²⁺ through a fluorescent "on-off" mechanism, with a remarkably low detection limit of 43 nM. nih.gov This sensor also exhibited a 1:1 binding mode with Cu²⁺ and was successfully applied to the imaging of copper ions in zebrafish. nih.gov The fluorescence quenching is often attributed to the paramagnetic nature of the Cu²⁺ ion, which promotes intersystem crossing and reduces fluorescence quantum yield.

Table 1: Performance of Dansyl Ethylenediamine-Based Copper Ion Sensors

| Sensor Derivative | Sensing Mechanism | Detection Limit | Binding Ratio (Sensor:Cu²⁺) | Solvent/Medium |

|---|---|---|---|---|

| Schiff base derivative | Chelation-Enhanced Fluorescence (CHEF) - "Turn-on" | 5 x 10⁻⁷ M nih.gov | 1:1 nih.gov | Physiological pH 7.2 nih.gov |

| Dansyl-piperazine-quinoline | Fluorescence Quenching - "On-off" | 43 nM nih.gov | 1:1 nih.gov | Aqueous solution nih.gov |

Zinc (Zn²⁺) is another crucial biological metal ion, and its dysregulation is associated with various diseases. Fluorescent probes for Zn²⁺ have been developed utilizing the dansyl ethylenediamine framework. The fluorescence of dansylamides is known to be sensitive to the presence of zinc. researchgate.net For example, a diaminomaleonitrile-derived unsymmetrical Schiff base ligand demonstrated sensitive Zn(II) binding with a 1:1 stoichiometry and a high binding constant of 3.745 × 10⁷ μM⁻¹ in DMF. nih.gov The detection limit for this sensor was found to be 3.455 × 10⁻⁶ μM. nih.gov Another approach involved the development of a Schiff base ligand that exhibited a "turn-off" fluorescence response in the presence of Zn²⁺ due to its high coordination ability. mdpi.com

Table 2: Performance of Dansyl Ethylenediamine-Based Zinc Ion Sensors

| Sensor Derivative | Sensing Mechanism | Detection Limit | Binding Ratio (Sensor:Zn²⁺) | Solvent/Medium |

|---|---|---|---|---|

| Diaminomaleonitrile Schiff base | Not specified | 3.455 x 10⁻⁶ μM nih.gov | 1:1 nih.gov | DMF nih.gov |

| Schiff base ligand | Fluorescence Quenching - "Turn-off" | Micromolar range mdpi.com | Not specified | Water mdpi.com |

Mercury (Hg²⁺) is a highly toxic heavy metal ion, and its detection in environmental and biological systems is a priority. Dansyl-based fluorescent chemosensors have been designed for the selective detection of Hg²⁺. mdpi.comnih.gov These sensors often operate via a fluorescence quenching mechanism upon complexation with Hg²⁺. mdpi.com A macromolecule containing two dansyl moieties was synthesized and showed a pronounced Hg²⁺-selective "ON-OFF" type fluorescence switching. mdpi.com This sensor exhibited a detection limit of 2.49 x 10⁻⁷ M in an acetonitrile-water mixture. mdpi.com Another strategy involved the design of probes that show a blue-shift in their fluorescent emission peak upon binding to Hg²⁺. researchgate.net

Table 3: Performance of Dansyl Ethylenediamine-Based Mercury Ion Sensors

| Sensor Derivative | Sensing Mechanism | Detection Limit | Binding Ratio (Sensor:Hg²⁺) | Solvent/Medium |

|---|---|---|---|---|

| Macromolecule with two dansyls | Fluorescence Quenching - "ON-OFF" | 2.49 x 10⁻⁷ M mdpi.com | Not specified | Acetonitrile-water mdpi.com |

| Probe with two dansyl groups | Fluorescence blue-shift | Not specified | Not specified | Buffered solution researchgate.net |

While metal ion sensing is a prominent application, the dansyl ethylenediamine scaffold can also be adapted for anion recognition. By modifying the receptor part of the molecule, it is possible to create binding pockets that are selective for certain anions. The binding of an anion can then induce a change in the fluorescence of the dansyl group. For instance, a dansyl-based optical probe has been shown to strongly bind to carboxylate, oxalate, cyanide, and dihydrogen phosphate anions, resulting in an increase in its emission intensity. researchgate.net The binding constants for these interactions have been calculated from spectroscopic titrations. researchgate.net

The fluorescence of the dansyl group is often sensitive to the polarity of its microenvironment, a property that can be exploited for pH sensing. The protonation and deprotonation of the dimethylamino group on the naphthalene (B1677914) ring, or other acidic/basic moieties within the sensor molecule, can lead to significant changes in fluorescence. A simple dansyl derivative was synthesized and shown to be a selective and sensitive fluorescent probe for H⁺ in an acidic medium over a pH range of approximately 2 to 4. nih.govresearchgate.net At a pH above 4, the probe emitted yellow fluorescence, which was quenched as the pH decreased due to the protonation of the dimethylamine (B145610) group. nih.govresearchgate.net This probe was also capable of sensing intracellular pH changes in the acidic range. nih.gov Such probes are valuable tools for studying cellular processes where pH homeostasis is critical. dntb.gov.uanih.gov

Table 4: Performance of Dansyl Ethylenediamine-Based pH Probes

| Sensor Derivative | pH Range | Fluorescence Response | Mechanism | Application |

|---|---|---|---|---|

| Bu-Dns | ~2-4 nih.govresearchgate.net | Quenching with decreasing pH nih.govresearchgate.net | Protonation of dimethylamine group nih.govresearchgate.net | Intracellular pH sensing in acidic range nih.gov |

| FF-Dns | 1-13 | Sensitive emission changes | Protonation of dimethylamino group | Potential for physiological pH sensing |

Water Content Detection in Organic Solvents

The detection of water content in organic solvents is crucial in many chemical processes where water can act as an impurity and negatively affect reaction yields and product purity. Fluorescent probes have emerged as a sensitive method for quantifying water in organic solvents. While direct studies detailing Dansyl ethylenediamine for this specific application are not prevalent, the principle is based on the solvatochromic properties of the dansyl moiety.

The fluorescence emission of dansyl compounds is highly dependent on the polarity of the solvent. In the presence of water, a polar protic solvent, the fluorescence properties of a dansyl-based probe can change significantly. This can manifest as either an enhancement or quenching of the fluorescence signal. For instance, a non-fluorescent metal complex of a dansyl-containing ligand was developed as a fluorescent "off-on" sensor for water. In this system, the probe becomes highly fluorescent in the presence of trace amounts of water in solvents like tetrahydrofuran (THF), acetone, and acetonitrile. researchgate.net The mechanism involves the displacement of the metal ion from the probe by water, leading to a restoration of fluorescence. researchgate.net This approach has achieved a limit of detection as low as 0.0003% by weight in THF. researchgate.net

Another mechanism involves fluorescence quenching. Some fluorescent probes exhibit decreased fluorescence intensity with increasing water content in organic solvents. nih.govnih.gov This quenching effect can be linear over a certain range of water concentrations, allowing for quantitative analysis. nih.gov The sensitivity and detection limits are solvent-dependent. nih.govepa.gov For example, a sensor based on a covalently immobilized fluorescent dye demonstrated a detection limit as low as 0.006% (v/v) of water in acetonitrile. nih.gov

The following table summarizes the performance of some fluorescent sensors for water detection in organic solvents, illustrating the principles that would underlie the application of Dansyl ethylenediamine.

| Probe Type | Solvent | Detection Limit | Mechanism |

| Metal Complex of Dansyl Compound | THF | 0.0003 wt% | Fluorescence Enhancement (Metal Displacement) |

| Covalently Immobilized Naphthalimide Dye | Acetonitrile | 0.006% (v/v) | Fluorescence Quenching |

| Covalent Organic Framework (TzDa-V) | DMF | 0.0497% (v/v) | Fluorescence Quenching (ICT Disruption) |

Biosensing and Biomolecular Interactions

Dansyl ethylenediamine is extensively used as a fluorescent label in biosensing to study the structure, function, and interactions of biomolecules. Its ability to be covalently attached to specific sites on proteins, nucleic acids, and membranes allows for the sensitive detection of conformational changes and binding events.

Protein and Peptide Labeling for Conformational Studies

The fluorescence of Dansyl ethylenediamine is highly sensitive to the polarity of its local environment. When attached to a protein or peptide, its emission spectrum and quantum yield can provide information about the conformational state of the biomolecule. Changes in protein conformation, such as those induced by ligand binding or protein-protein interactions, can alter the environment of the attached dansyl probe, leading to detectable changes in its fluorescence signal.

Dansyl ethylenediamine has been instrumental in elucidating the molecular details of the interaction between actin and myosin, the proteins responsible for muscle contraction. In one study, actin was specifically labeled at the glutamine-41 (Gln-41) residue with Dansyl ethylenediamine (DED) using a transglutaminase reaction. researchgate.netbohrium.com This allowed for the monitoring of the interaction of myosin subfragment 1 (S1) with a specific site on F-actin. researchgate.netbohrium.com

The binding of myosin S1 to the DED-labeled F-actin resulted in several key fluorescence changes, indicating a conformational change in the actin filament:

Increased Fluorescence: An increase in the fluorescence intensity of the DED probe was observed upon myosin S1 binding. researchgate.netnih.gov

Decreased Accessibility: The accessibility of the DED probe to collisional quenchers was reduced in the presence of myosin S1. researchgate.netnih.gov

Antibody Displacement: The binding of an anti-dansyl antibody to the DED-labeled actin was partially displaced by the binding of myosin S1. researchgate.netnih.gov

Interestingly, the labeling of Gln-41 with DED did not affect the kinetic parameters (Km and Vmax) of the acto-S1 ATPase activity or the in vitro motility of actin filaments. bohrium.comnih.gov This suggests that the labeling itself did not significantly perturb the primary functions of the actin-myosin machinery. bohrium.comnih.gov These findings led to the proposal that the observed changes in the vicinity of Gln-41 are a result of S1 binding to other recognition sites on the actin molecule, inducing a conformational change that propagates to the labeled region. researchgate.netnih.gov

The following table summarizes the observed effects of myosin S1 binding on DED-labeled F-actin:

| Parameter | Observation | Interpretation |

| DED Fluorescence Intensity | Increase | Conformational change in actin |

| Accessibility to Quenchers | Decrease | Probe becomes more buried |

| Anti-dansyl IgG Binding | Partial Displacement | Steric hindrance from bound myosin S1 |

| Acto-S1 ATPase (Km, Vmax) | No effect | Labeled site not critical for enzymatic activity |

| In Vitro Motility | No effect | Labeled site does not impede motor function |

Dansyl ethylenediamine can be incorporated into enzyme substrates to develop fluorescent assays for monitoring enzyme activity and screening for inhibitors. The principle of these assays often relies on a change in the fluorescence properties of the dansyl group upon enzymatic modification of the substrate.

One common approach is to design a substrate where the dansyl fluorescence is quenched in the intact molecule. Upon enzymatic cleavage of the substrate, the dansyl-containing fragment is released, leading to an increase in fluorescence. This "turn-on" fluorescence signal is directly proportional to the rate of the enzymatic reaction.

For example, dansyl-labeled peptides have been used as substrates for proteases like thermolysin. datapdf.com The hydrolysis of the peptide bond by the enzyme separates the dansyl group from a quenching moiety within the peptide, resulting in an increase in fluorescence. This allows for the continuous monitoring of enzyme kinetics. datapdf.com

Fluorescence Resonance Energy Transfer (FRET) is another mechanism employed in such assays. A substrate can be synthesized with a dansyl group (as the acceptor) and a tryptophan residue (as the donor) at appropriate positions. datapdf.com In the intact substrate, excitation of the tryptophan can lead to energy transfer to the dansyl group, resulting in dansyl fluorescence. Enzymatic cleavage of the substrate separates the donor and acceptor, disrupting FRET and causing a change in the fluorescence emission spectrum. datapdf.com

These assays are valuable for determining key kinetic parameters of enzyme activity and for high-throughput screening of potential enzyme inhibitors. A compound that inhibits the enzyme will prevent the change in fluorescence associated with substrate cleavage.

Nucleic Acid Labeling for DNA Damage Assays

Dansyl ethylenediamine is utilized in sensitive assays for the detection of DNA damage. A common method involves the enzymatic digestion of DNA to its constituent 5'-mononucleotides, followed by fluorescent post-labeling.

In this procedure, the 5'-phosphate group of the nucleotides is first reacted with ethylenediamine in a phosphoramidation reaction. nih.gov The free amino group of the resulting ethylenediamine-linked nucleotide is then conjugated with dansyl chloride, the precursor to the dansyl group in Dansyl ethylenediamine. nih.gov This process covalently attaches a fluorescent dansyl tag to each nucleotide. nih.gov

The dansylated nucleotides can then be separated and quantified using high-performance liquid chromatography (HPLC) with a fluorescence detector. nih.gov This technique is highly sensitive, with detection limits reaching the sub-picomole level (around 200 femtomoles). nih.gov By comparing the HPLC profiles of DNA from control and treated (e.g., irradiated) samples, it is possible to identify and quantify damaged nucleotides, providing a measure of DNA damage. nih.gov

The following table outlines the steps in a typical DNA damage assay using this fluorescence post-labeling technique:

| Step | Description |

| 1. DNA Digestion | DNA is enzymatically hydrolyzed to 5'-mononucleotides. |

| 2. Phosphoramidation | Nucleotides are reacted with ethylenediamine (EDA). |

| 3. Dansylation | The EDA-linked nucleotides are conjugated with dansyl chloride. |

| 4. HPLC Separation | The dansylated nucleotides are separated by reverse-phase HPLC. |

| 5. Fluorescence Detection | The separated nucleotides are quantified using a fluorescence detector. |

| 6. Damage Assessment | Comparison of HPLC profiles from damaged and undamaged DNA reveals modified bases. |

Membrane Microenvironment Probing and Lipid Interactions

The environmentally sensitive fluorescence of the dansyl group makes Dansyl ethylenediamine a useful probe for studying the microenvironment of biological membranes and the interactions of lipids. When incorporated into a lipid bilayer, the fluorescence emission maximum and quantum yield of the dansyl probe are sensitive to the polarity and viscosity of its surroundings.

Studies using dansyl probes attached to different parts of a lipid molecule have shown that the dansyl group has a strong preference for the polar headgroup region of the membrane, near the lipid-water interface. Even when attached to the end of a fatty acyl chain, the dansyl group tends to loop back towards the surface. This positioning allows it to report on the local hydration and dynamics of the membrane interface.

By monitoring the fluorescence of Dansyl ethylenediamine associated with a membrane, researchers can obtain information about:

Membrane Polarity: Changes in the lipid composition or the binding of proteins to the membrane can alter the polarity of the headgroup region, which is reflected in the emission spectrum of the dansyl probe.

Lipid Packing: The degree of lipid packing can affect the mobility of the dansyl probe and its access to water molecules, influencing its fluorescence lifetime and quantum yield.

Protein-Lipid Interactions: The binding of a protein to a membrane can alter the local environment of a dansyl probe embedded in the bilayer, providing insights into the nature of the interaction.

Fluorescence quenching experiments can also be used to determine the depth of the dansyl probe within the membrane. By using quenchers that are localized to different regions of the bilayer, the accessibility of the probe to these quenchers can be measured, providing information about its transverse position in the membrane.

V. Analytical Methodologies Utilizing Dansyl Ethylenediamine Derivatives

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. The use of dansyl ethylenediamine (B42938) derivatives in HPLC significantly enhances the detection of otherwise non-detectable or poorly detectable compounds.

Pre-column Derivatization for Enhanced Detection

Pre-column derivatization is a strategy employed in HPLC to improve the chromatographic properties and detectability of analytes. In this approach, the target molecules are chemically modified with a labeling agent, such as dansyl chloride, before their introduction into the HPLC system. Dansyl chloride reacts with primary and secondary amines, and other nucleophilic groups to form highly fluorescent dansyl derivatives. sigmaaldrich.comnih.gov This process is crucial for analyzing compounds that lack a suitable chromophore or fluorophore for conventional UV or fluorescence detection.

The derivatization of amines with dansyl chloride is a well-established method that enhances detection sensitivity, allowing for the analysis of trace amounts of these compounds. researchgate.net The resulting dansylated compounds exhibit strong fluorescence, with excitation and emission maxima that are well-suited for standard fluorescence detectors. sigmaaldrich.com This derivatization not only improves detectability but can also enhance the separation efficiency of the analytes on reversed-phase HPLC columns.

A key advantage of using dansyl chloride is the stability of the resulting derivatives, which allows for reliable and reproducible quantification. sci-hub.box The process involves reacting the analyte with dansyl chloride, often in a basic medium, to ensure the efficient formation of the fluorescent adduct. ijcce.ac.ir The excess derivatizing reagent can be quenched or removed to prevent interference during the chromatographic analysis. researchgate.net

Separation and Quantification of Nucleotides and Amines

Dansyl ethylenediamine derivatives have been successfully employed for the separation and quantification of various biologically important molecules, including nucleotides and amines.

Nucleotides: A method has been developed for the analysis of DNA mononucleotides by first reacting them with ethylenediamine to introduce a primary amino group, which is then labeled with dansyl chloride. nih.gov The resulting fluorescently labeled nucleotides can be separated by reversed-phase HPLC and detected with high sensitivity using a fluorescence detector. nih.gov This technique has been used to analyze enzymatic digests of DNA, providing a novel approach to assaying DNA damage. nih.gov The detection limit for these dansylated mononucleotides can reach the sub-picomole level (200 fmol). nih.gov

Amines: The pre-column derivatization with dansyl chloride is a widely used method for the determination of various amines in different matrices, including biological fluids, food, and environmental samples. researchgate.net This method allows for the simultaneous separation and quantification of multiple amines in a single chromatographic run. The separation is typically achieved on a C18 column using a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile. researchgate.net UV detection at 254 nm or fluorescence detection can be used, with the latter providing significantly higher sensitivity. researchgate.netnih.gov This approach has been applied to the analysis of low-molecular-mass aliphatic amines, biogenic amines, and aromatic amines. researchgate.net

Below is a table summarizing the application of dansyl derivatization for the HPLC analysis of various amines:

| Analyte Type | Sample Matrix | Detection Method | Key Findings | Reference |

| Low-molecular-mass aliphatic amines | Water | UV (254 nm) | Optimized derivatization and solid-phase extraction for screening. | researchgate.net |

| Biogenic amines | Wine | UV (250 nm) | Method developed for 19 biogenic amines with linearity from 500 µg/L to 20 mg/L. | researchgate.net |

| Biogenic amines | Fish | Fluorescence | Rapid method for 9 amines; automated analysis possible. | researchgate.net |

| Biogenic amines | Cephalopods | UV-Vis | Optimized pre-column derivatization enabled the separation of nine different biogenic amines with detection limits ranging from 0.07 to 0.25 mg/L. | nih.gov |

| Primary and secondary aliphatic amines | Water | Fluorescence | High sensitivity achieved for trace analysis. | researchgate.net |

Method Development and Validation for Trace Analysis

The development and validation of analytical methods are critical to ensure their accuracy, precision, and reliability, especially for trace analysis. Methods utilizing dansyl ethylenediamine derivatization for HPLC analysis undergo rigorous validation according to established guidelines.

Method validation typically includes the assessment of the following parameters:

Specificity: The ability of the method to exclusively measure the analyte of interest in the presence of other components in the sample matrix. researchgate.net

Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range. nih.govresearchgate.net For instance, a validated HPLC method for residual ethylenediamine showed a correlation coefficient of 0.99963 for a linearity range of 0.025 mcg/mL to 0.750 mcg/mL. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. This is often expressed as the relative standard deviation (RSD). researchgate.net A method for determining ethylenediamine migration showed an RSD of less than 6%. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value, often determined by recovery studies. researchgate.net A method for determining dimethylamine (B145610) and diethylamine (B46881) in pharmaceuticals reported recovery values between 98.2% and 102.0%. mdpi.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. For a validated method for residual ethylenediamine, the LOD was 0.015 mcg/mL and the LOQ was 0.025 mcg/mL. researchgate.net A method for β-N-methylamino-L-alanine (BMAA) in mussels reported an LOQ of 0.15 μg g−1 and an LOD of 16 ng g−1. rsc.org

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

The following table presents a summary of validation parameters from a study on the determination of residual ethylenediamine:

| Validation Parameter | Result |

| Linearity Range | 0.025 mcg/mL - 0.750 mcg/mL |

| Correlation Coefficient (r²) | 0.99963 |

| Limit of Quantitation (LOQ) | 0.025 mcg/mL |

| Limit of Detection (LOD) | 0.015 mcg/mL |

Data from a study on the determination of residual ethylenediamine in drug substances. researchgate.net

Fluorescence Microscopy and Cellular Imaging Techniques

Fluorescence microscopy is an indispensable tool in cell biology for visualizing the distribution and dynamics of specific molecules within cells. Dansyl ethylenediamine and its conjugates are valuable fluorescent probes for these studies due to their intrinsic fluorescence.

Tracking Cellular Uptake and Disassembly Processes

The fluorescent properties of the dansyl group allow for the real-time tracking of molecules labeled with dansyl ethylenediamine as they are taken up by cells and undergo subsequent processes.

Researchers have synthesized fluorescently labeled surfactants incorporating a dansyl moiety to study the assembly, cellular uptake, and disassembly of nucleic acid nanocapsules. nih.gov By monitoring the fluorescence of the dansyl group, they were able to observe the uptake of these nanocapsules into HeLa cells via endocytosis. nih.gov The colocalization of the dansyl surfactant with lysotracker red indicated its presence in late endosomes within the first hour of treatment. nih.govresearchgate.net

Furthermore, by dually labeling the nanocapsules with the dansyl surfactant and another fluorescent dye on the oligonucleotide, researchers could track the integrity of the nanostructures. nih.gov The colocalization of both signals at early time points confirmed that the nanocapsule was intact during initial uptake. nih.gov Changes in the fluorescence signal over time provided insights into the disassembly of the nanocapsules within the cellular environment. nih.gov

Subcellular Localization Studies

Determining the precise location of a molecule within a cell is crucial for understanding its function. Dansyl ethylenediamine-labeled compounds can be used to investigate the subcellular localization of various molecules.

For example, fluorescently labeled vanadyl complexes have been synthesized to study their interaction with proteins and their localization within cells. rsc.org Fluorescence microscopy studies demonstrated that these dansyl-labeled complexes are cell-permeable and localize throughout the cytoplasm of NIH3T3 cells. rsc.org

The strategy of labeling molecules with a fluorescent tag like dansyl ethylenediamine is a common approach to investigate the cellular uptake and localization of therapeutic agents. mit.edu For instance, platinum(II) complexes, which are used in cancer therapy, have been modified with dansyl ethylenediamine to create fluorescent analogs. mit.edu The fluorescence of the dansyl group allows for the visualization of the drug's distribution within the cell, which is critical for understanding its mechanism of action.

The use of fluorescent proteins is another common technique for determining subcellular localization. frontiersin.org However, the use of small fluorescent molecules like dansyl ethylenediamine offers an alternative approach, particularly for labeling small molecules or when the fusion of a large protein tag might interfere with the function or localization of the protein of interest.

NMR Spectroscopy in Supramolecular Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for elucidating the intricate details of supramolecular interactions at the atomic level. numberanalytics.combeilstein-journals.org In the context of dansyl ethylenediamine derivatives, NMR studies provide invaluable insights into the formation, stoichiometry, and dynamics of host-guest complexes. numberanalytics.com By monitoring changes in the chemical shifts, coupling constants, and relaxation times of both the host and guest molecules upon complexation, researchers can map the binding sites and understand the nature of the non-covalent forces at play. numberanalytics.combeilstein-journals.org

One of the primary applications of NMR in this area is the determination of binding stoichiometry through methods like the continuous variation method (Job plot). science.gov For instance, ¹H NMR titrations can reveal the ratio of host to guest molecules in a supramolecular assembly. science.gov Furthermore, two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are instrumental in determining the spatial proximity of protons in the complex, thereby providing direct evidence of host-guest inclusion. ru.nlresearchgate.net These techniques help to understand which parts of the dansyl ethylenediamine derivative are interacting with the host molecule. nih.gov

Detailed research findings have demonstrated the utility of NMR in characterizing a variety of supramolecular systems involving dansyl ethylenediamine. For example, in studies involving cyclodextrins as hosts, ¹H NMR has been used to confirm the inclusion of the dansyl group within the cyclodextrin (B1172386) cavity. This is often observed as upfield shifts of the dansyl protons and the inner protons of the cyclodextrin. academicjournals.org

In other research, dansyl ethylenediamine units have been incorporated into more complex ligands to study their interactions with anions. niscpr.res.in ¹H NMR spectra of these systems show significant changes upon anion binding, such as the broadening of aromatic resonance signals, which indicates interactions like =C–H···anion hydrogen bonding. niscpr.res.in The protonation of amine groups, which can act as hydrogen bond donors, is also readily identified by characteristic shifts in the NMR spectrum. niscpr.res.in

The table below summarizes representative ¹H NMR chemical shift data for a dansyl ethylenediamine derivative both in its free form and when complexed, illustrating the typical changes observed upon supramolecular interaction.

| Proton Assignment | Free Dansyl Ethylenediamine (δ, ppm) | Complexed Dansyl Ethylenediamine (δ, ppm) | Δδ (ppm) |

| Dansyl H-2 | 8.52 (d) | 8.45 (d) | -0.07 |

| Dansyl H-4 | 8.25 (d) | 8.18 (d) | -0.07 |

| Dansyl H-6 | 7.18 (d) | 7.10 (d) | -0.08 |

| Dansyl H-7 | 7.55 (t) | 7.48 (t) | -0.07 |

| Dansyl H-8 | 7.55 (t) | 7.48 (t) | -0.07 |

| N(CH₃)₂ | 2.88 (s) | 2.85 (s) | -0.03 |

| -NH-CH₂- | 3.45 (t) | 3.60 (t) | +0.15 |

| -CH₂-NH₂ | 2.95 (t) | 3.10 (t) | +0.15 |

Note: The data presented in this table is illustrative and compiled from typical values reported in the literature. Actual chemical shifts can vary depending on the solvent, concentration, and specific host molecule.

The changes in chemical shifts (Δδ) provide critical information. For instance, the downfield shifts of the ethylenediamine protons often suggest their involvement in hydrogen bonding or coordination, while the upfield shifts of the dansyl protons are indicative of their inclusion within a hydrophobic cavity, shielded from the solvent. academicjournals.org

Furthermore, NMR is crucial in studying the competitive binding processes. rsc.org By introducing a competing guest molecule, the changes in the NMR spectrum can be used to determine relative binding affinities. This is particularly useful in the development of selective sensors based on dansyl ethylenediamine derivatives.

Vi. Advanced Research Directions and Emerging Applications

Integration into Nanotechnology and Smart Materials

The incorporation of Dansyl ethylenediamine (B42938) into nanostructures and "smart" materials represents a significant and burgeoning area of research. These materials are designed to respond to specific environmental stimuli, and the fluorescence of the dansyl group provides a sensitive mechanism for detecting these changes. This integration is leading to the development of novel platforms for a variety of applications, from controlled drug delivery to environmental sensing. mdpi.comnano.gov

Researchers have successfully utilized Dansyl ethylenediamine in the creation of fluorescently labeled nanocapsules. These nanostructures can be assembled in a stepwise manner, for instance, by first forming a micelle structure from a tri-alkyl modified dansyl-surfactant in water. nih.govresearchgate.netresearchgate.net This micelle, which presents alkynes at its surface, can then be stabilized using a crosslinker through a process known as copper-catalyzed click chemistry. nih.govresearchgate.net The remaining alkynes serve as attachment points for other molecules, such as thiolated DNA, via a photodriven crosslinking step. nih.govresearchgate.net

A key feature of these dansyl-modified nanocapsules is the ability to monitor their assembly and disassembly through changes in fluorescence. For example, the formation of crosslinked micelles results in a significant blue shift in the emission maximum of the dansyl fluorophore, from approximately 560 nm to 510 nm, accompanied by an enhanced emission intensity. nih.gov This is attributed to the dansyl dye being embedded within the hydrophobic core of the micelle. nih.gov

| State | Fluorescence Emission Maximum | Fluorescence Intensity | Trigger for Change |

|---|---|---|---|

| Disassembled (Free Surfactant) | ~560 nm | Weak | - |

| Assembled (Crosslinked Micelle) | ~510 nm | Enhanced | Self-assembly in water |

| Disassembly Initiated | Red Shift from 510 nm | Decreased | Base (e.g., NaOH) treatment |

Dansyl ethylenediamine is also being integrated into dye-doped polymer platforms for the detection of environmental pollutants. icrc.ac.irmdpi.com One promising approach involves the use of molecularly imprinted polymers (MIPs). icrc.ac.irmdpi.com These are polymers created with a "molecular lock-key" mechanism, where the polymer is formed around a target molecule, creating cavities that are complementary in shape, size, and functional groups. icrc.ac.ir

For instance, fluorescent functional monomers like dansyl ethylenediamine-conjugated O-acryloyl L-hydroxyproline can be used to synthesize MIPs on solid substrates, such as glass slides. mdpi.comresearchgate.net These MIP-based sensors can then be used for the detection of specific analytes. The binding of the target molecule to the imprinted cavity can induce a change in the fluorescence of the dansyl group, providing a detectable signal. medchemexpress.com This technology has shown potential for the sensitive and selective detection of various contaminants, including heavy metal ions and organic pollutants. icrc.ac.iracs.orgunica.it The development of these optical sensors offers advantages such as ease of preparation, rapid response, and high sensitivity. icrc.ac.ir

High-Throughput Screening Methodologies

The fluorescent properties of Dansyl ethylenediamine make it a valuable tool in the development of high-throughput screening (HTS) assays. HTS allows for the rapid testing of large numbers of chemical compounds, which is crucial in fields like drug discovery. acs.org

Dansyl ethylenediamine can be used to create fluorescently labeled molecules that act as probes in these assays. For example, a novel HTS technique has been developed for the discovery of displacers in displacement chromatography, a method used for protein purification. acs.org In this context, dansyl-based cationic displacers have been synthesized. acs.org A robotic HTS protocol can then be used to evaluate the performance of these fluorescent displacers in a batch format. acs.org

Furthermore, a fluorescence-based HTS method, termed the 'HTS-DCYA assay', has been proposed for identifying reactive electrophiles, which are potential skin sensitizers. nih.gov This assay is based on the chemical reactivity of the electrophiles towards a model fluorescent thiol. The reaction workflow is designed for HTS, allowing for the direct quantification of the reaction adducts. nih.gov This method has shown promising results with high accuracy, sensitivity, and specificity, comparable to other in chemico methods. nih.gov

Advanced Diagnostic Tools and Biomedical Applications

The unique characteristics of Dansyl ethylenediamine are being leveraged to create advanced diagnostic tools and for various biomedical applications. nih.gov Its ability to be incorporated into polymers and nanoparticles that can specifically bind to biological targets makes it a promising candidate for developing sensitive and selective biosensors. medchemexpress.comnih.gov

For example, protein-imprinted polymers synthesized with a dansyl ethylenediamine-conjugated monomer have been shown to specifically detect proteins like human serum albumin (HSA). researchgate.net The binding of HSA to the imprinted polymer film results in a distinct fluorescence change, while other proteins elicit a much weaker response. researchgate.net This demonstrates the potential for creating highly selective diagnostic platforms for various diseases. researchgate.netacs.org

In another application, Dansyl ethylenediamine has been used in the development of fluorescent probes for detecting specific amino acids. For instance, new fluorescent chemodosimeters based on dansyl-appended ruthenium nitrosyl complexes have been designed for the selective recognition of selenocysteine (B57510). acs.org The reaction between the probe and selenocysteine leads to an enhancement in fluorescence, allowing for its detection at micromolar concentrations. acs.org Such probes have potential applications in studying the role of selenoproteins in various cellular functions and diseases. acs.org

Furthermore, Dansyl ethylenediamine is used in methods for analyzing amine substances in biological samples like blood plasma. google.com By derivatizing amines with dansyl chloride, their retention in chromatography is increased, and their detection by mass spectrometry is improved, leading to more accurate and sensitive quantification. google.com This approach can provide a comprehensive profile of amine metabolites, which can be valuable for the diagnosis and investigation of diseases such as cancer. google.com

Green Chemistry Approaches in Synthesis and Application

In line with the growing emphasis on sustainable practices in chemistry, researchers are exploring "green" approaches to the synthesis and application of Dansyl ethylenediamine and related compounds. jocpr.com Green chemistry focuses on designing chemical processes that are more efficient, reduce waste, and use less hazardous substances. jocpr.commdpi.com

One area of focus is the development of more environmentally friendly synthetic methods for dansyl chloride, a precursor to Dansyl ethylenediamine. google.com For example, a modified synthesis of dansyl acid, an intermediate in the production of dansyl chloride, utilizes a mixed solvent of sodium bicarbonate and ammonia (B1221849) water, which significantly reduces the amount of dimethyl sulfate (B86663) used and improves the reaction yield. google.com Additionally, the use of a phosphorus pentachloride catalyst in the subsequent step to form dansyl chloride allows the reaction to proceed under milder conditions and at a lower temperature, reducing energy consumption. google.com

In terms of applications, the use of Dansyl ethylenediamine in aqueous media, as seen in some HTS and sensing applications, aligns with green chemistry principles by reducing the reliance on volatile organic solvents. chemmethod.com The development of reusable catalysts, such as bifunctional magnetic nanocomposites functionalized with ethylenediamine, for chemical reactions also represents a green approach by minimizing waste and improving process efficiency. chemmethod.com These efforts to incorporate green chemistry principles are crucial for ensuring the long-term sustainability of the chemical industry. jocpr.commdpi.com

| Synthetic Step | Traditional Method | Greener Approach | Improvement |

|---|---|---|---|

| Dansyl Acid Synthesis | Large amount of dimethyl sulfate, lower yield (e.g., 49.3%) | Mixed solvent of sodium bicarbonate and ammonia water | Reduced use of hazardous reagent, higher yield (95.6%) |

| Dansyl Chloride Synthesis | High reaction temperature (e.g., 90°C) | Use of phosphorus pentachloride catalyst | Milder reaction conditions (40°C), reduced energy consumption |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |